2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride
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Overview
Description
2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. These structures are significant in medicinal chemistry due to their potential biological activities. The azetidine ring is a four-membered nitrogen-containing ring, while the triazole ring is a five-membered ring containing three nitrogen atoms. The presence of a bromine atom adds to the compound’s reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride typically involves multiple steps. One common method starts with the preparation of azetidine derivatives through aza-Michael addition reactions. For instance, the starting material, (N-Boc-azetidin-3-ylidene)acetate, can be obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to introduce the triazole ring and bromine atom.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, purification steps such as crystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties.
Cycloaddition Reactions: The azetidine ring can engage in [2+2] cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Cycloaddition: Photochemical conditions or catalysts like rhodium complexes can facilitate cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine-triazole derivatives, while cycloaddition can produce complex polycyclic structures.
Scientific Research Applications
2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for designing new pharmaceuticals with potential antimicrobial, antiviral, or anticancer activities.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride involves its interaction with biological targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(azetidin-3-yl)-2H-1,2,3-triazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-bromo-2H-1,2,3-triazole: Lacks the azetidine ring, affecting its overall properties and applications.
2-(azetidin-3-yl)-4-chloro-2H-1,2,3-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
Uniqueness
The presence of both azetidine and triazole rings, along with the bromine atom, makes 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride unique. This combination provides a versatile platform for chemical modifications and potential biological activities that are not easily achievable with other compounds.
Properties
CAS No. |
2731014-98-3 |
---|---|
Molecular Formula |
C5H8BrClN4 |
Molecular Weight |
239.5 |
Purity |
95 |
Origin of Product |
United States |
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